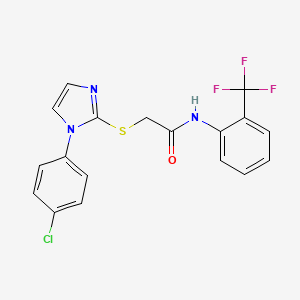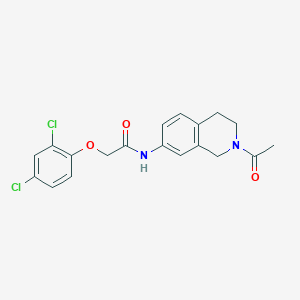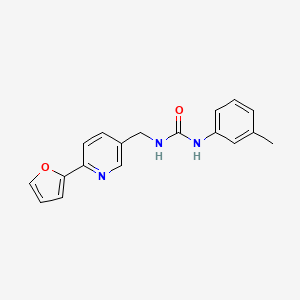![molecular formula C25H23FN2OS B2498260 N-(4-ethylphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide CAS No. 851412-33-4](/img/structure/B2498260.png)
N-(4-ethylphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethylphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide is a chemical compound likely of interest due to its potential pharmacological activities. Its structure suggests it could be involved in various biological pathways and possess unique chemical and physical properties.
Synthesis Analysis
Synthetic routes for similar compounds often involve multi-step processes including the formation of key intermediates such as indolyl acetates and subsequent functional group transformations. For instance, the synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs has been reported, indicating the potential for complex synthetic pathways involving sulfanyl acetamide linkages (Shukla et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds closely related to N-(4-ethylphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, has been investigated, revealing insights into their geometry, bond orientations, and potential intermolecular interactions. These analyses can provide a foundation for understanding the structure-activity relationships essential for drug design (Mary et al., 2020).
Chemical Reactions and Properties
The chemical behavior of sulfanyl acetamides and related structures involves interactions that could be crucial for their biological activity. For example, research into similar compounds has explored their reactivity under various conditions, offering insights into their stability and reactivity profiles.
Physical Properties Analysis
Physical properties such as solubility, melting points, and crystalline structure are essential for determining the compound's suitability for further development. Studies on similar compounds have detailed their crystalline structures and provided data that could predict the physical properties of N-(4-ethylphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide.
Chemical Properties Analysis
The chemical properties, including reactivity with biological targets, pharmacokinetics, and potential for modification, are central to the development of pharmaceutical agents. For instance, the synthesis and evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors highlight the importance of chemical properties in therapeutic applications (Shukla et al., 2012).
Applications De Recherche Scientifique
Glutaminase Inhibitors
The design, synthesis, and pharmacological evaluation of compounds like bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors highlight the interest in compounds with similar chemical motifs for therapeutic applications. These compounds, including analogs with improved drug-like properties and solubility, have shown potency in inhibiting the growth of human lymphoma cells in vitro and in mouse xenograft models, suggesting their potential in cancer therapy (Shukla et al., 2012).
Antiallergic Agents
Research into N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides for their antiallergic properties demonstrates the scientific community's interest in indole-based compounds for developing new therapeutic agents. These compounds have shown significant potency in preclinical models, highlighting the potential for compounds with similar structures in addressing allergic conditions (Menciu et al., 1999).
Antimicrobial Agents
The synthesis and evaluation of thiazolidin-4-one derivatives, including compounds like N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide, for their antimicrobial activity reflect the ongoing search for new antimicrobial agents. These compounds have been tested against various bacterial and fungal strains, indicating the relevance of similar structures in antimicrobial research (Baviskar et al., 2013).
Drug Metabolism Studies
Studies on the metabolism of drugs like flutamide, which involve the detection of metabolites in human liver microsomes and urine of prostate cancer patients, are essential for understanding the metabolic pathways and potential toxicity of therapeutic agents. Such research underscores the importance of chemical structure analysis in drug development and safety evaluations (Goda et al., 2006).
Anti-Epileptic Drug Candidates
The optimization of compounds for anti-epileptic drug (AED) candidates, such as identifying DSP-0565 with broad-spectrum AED potential, illustrates the process of modifying chemical structures to enhance therapeutic profiles, including metabolic stability and efficacy in various epilepsy models (Tanaka et al., 2019).
Propriétés
IUPAC Name |
N-(4-ethylphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23FN2OS/c1-2-18-10-12-21(13-11-18)27-25(29)17-30-24-16-28(23-9-4-3-8-22(23)24)15-19-6-5-7-20(26)14-19/h3-14,16H,2,15,17H2,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOBKDLAEWBYOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

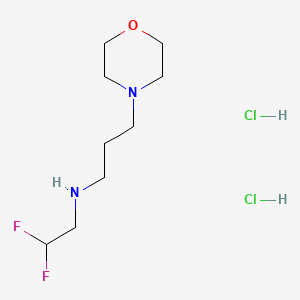
![7-Chloro-2-(5-methylisoxazol-3-yl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2498178.png)
![4,8-Bis(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2498182.png)
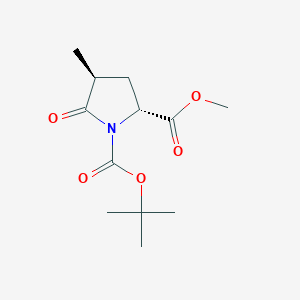

![6-Bromo-3-(ethoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-methoxybenzoate](/img/structure/B2498187.png)
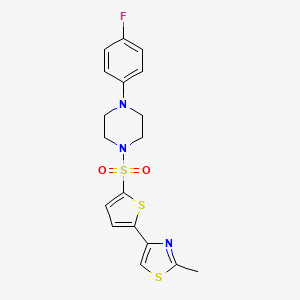

![2-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2498193.png)
